3-Hydroxy-2-oxobutanoic acid

Description

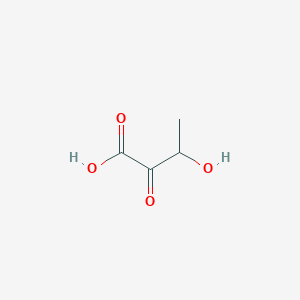

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZIITCYKKSZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941175 | |

| Record name | 3-Hydroxy-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-42-9 | |

| Record name | beta-Hydroxy-alpha-ketobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Hydroxy-2-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Hydroxy-2-oxobutanoic acid, a significant metabolic intermediate. The document details its chemical and physical characteristics, biological roles, and metabolic pathways. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering organized data, and insights into its relevance in biological systems.

Chemical and Physical Properties

This compound, also known as α-keto-β-hydroxybutyrate, is a short-chain alpha-keto acid. Its structure features both a hydroxyl group and a ketone functional group, making it a chiral molecule with significant reactivity in biological systems.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | beta-Hydroxy-alpha-ketobutyric acid, alpha-Oxo-beta-hydroxybutyric acid | [3] |

| CAS Number | 1944-42-9 (for racemic mixture), 68862-42-0 (for (R)-isomer) | [3][4] |

| Molecular Formula | C₄H₆O₄ | [3] |

| Molecular Weight | 118.09 g/mol | [3] |

| Boiling Point (estimated) | 233.9 ± 23.0 °C at 760 Torr | [4] |

| Solubility (estimated) | Freely soluble in water (705 g/L at 25 °C) | [4] |

Biological Role and Significance

This compound is a key metabolite in several essential biochemical pathways, primarily related to amino acid metabolism.

Threonine Degradation

One of the primary roles of this compound is as an intermediate in the degradation of the essential amino acid L-threonine. In many organisms, L-threonine is catabolized via two main pathways. One pathway involves the enzyme threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-oxobutyrate. This intermediate is unstable and can be further metabolized. Another major pathway involves the deamination of threonine by serine/threonine dehydratase to yield 2-oxobutanoate, which can then be further metabolized.[5][6] While not directly in the main threonine-to-isoleucine pathway, this compound is closely related to intermediates in these degradative and biosynthetic routes.

Branched-Chain Amino Acid (BCAA) Biosynthesis

This compound is structurally analogous to key intermediates in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[7][8] Specifically, the biosynthesis of isoleucine starts from L-threonine, which is converted to 2-oxobutanoate.[9] This α-keto acid then enters the common BCAA synthesis pathway. While this compound itself is not a direct intermediate in the canonical BCAA synthesis pathway, its structural similarity to other α-keto acids in this pathway, like α-acetolactate and α-aceto-α-hydroxybutyrate, suggests potential interactions with the involved enzymes.

Metabolic Pathways

The metabolic fate of this compound is intricately linked to amino acid metabolism. Below are diagrams illustrating its position within these pathways.

References

- 1. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for xi-3-Hydroxy-2-oxobutanoic acid (HMDB0039324) [hmdb.ca]

- 3. This compound | C4H6O4 | CID 188958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 68862-42-0, (R)-3-Hydroxy-2-oxobutanoic acid - chemBlink [chemblink.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|CAS 1944-42-9|RUO [benchchem.com]

- 9. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-2-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-2-oxobutanoic acid, a significant alpha-keto acid intermediate in key metabolic pathways. This document details its chemical properties, synthesis methodologies, biological roles, and analytical procedures for its quantification. With a focus on its implications in cancer metabolism and potential as a biomarker, this guide serves as a critical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as α-keto-β-hydroxybutyric acid, is a chiral molecule existing in different stereoisomeric forms. Its chemical and physical properties are crucial for its handling, analysis, and understanding its biological function.

| Property | Value | Reference |

| Molecular Formula | C4H6O4 | [1][2] |

| Molecular Weight | 118.09 g/mol | [1][2] |

| CAS Number | 1944-42-9 (for the general compound) | [1] |

| 68862-42-0 (for the (R)-enantiomer) | [3] | |

| Synonyms | beta-Hydroxy-alpha-ketobutyric acid, alpha-Oxo-beta-hydroxybutyric acid, 3-Hydroxy-alpha-ketobutyrate | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemistry and scale of production.

Chemical Synthesis

A common approach for the synthesis of the (R)-enantiomer involves the asymmetric hydrogenation of a 3-oxobutanoic acid ester using a ruthenium complex catalyst.

Experimental Protocol: Synthesis of (R)-3-Hydroxybutanoic Acid Ester [4]

-

Reaction Setup: In an autoclave, dissolve a 3-oxobutanoic acid ester (e.g., ethyl 3-oxobutanoate) in an organic solvent such as methanol.

-

Catalyst Addition: Add a ruthenium complex catalyst at a molar ratio of 1:0.0005 to 1:0.005 (substrate:catalyst).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 1-20 bar and heat the reaction mixture to 20-80°C.

-

Reaction Time: Maintain the reaction for 12-24 hours.

-

Work-up: After the reaction, cool the mixture to room temperature and remove the organic solvent by vacuum distillation to obtain the (R)-3-hydroxybutanoic acid ester.

-

Hydrolysis: The resulting ester can be hydrolyzed to (R)-3-hydroxybutanoic acid using an acid or base.

Enzymatic Synthesis

Enzymatic synthesis offers high stereoselectivity. A chemoenzymatic cascade can be employed, starting from L-α-amino acids.[5]

Experimental Protocol: Chemoenzymatic Synthesis [5]

-

Enzymatic Deamination: An L-amino acid deaminase is used to convert an L-α-amino acid (e.g., L-threonine) into the corresponding 2-oxoacid.

-

Aldol Addition: The resulting 2-oxoacid undergoes a stereoselective aldol addition to formaldehyde, catalyzed by an aldolase such as 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) or 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) to yield a 3-substituted 4-hydroxy-2-oxoacid.

-

Oxidative Decarboxylation: The product from the previous step is then subjected to in situ oxidative decarboxylation using hydrogen peroxide to yield the desired 2-substituted 3-hydroxycarboxylic acid.

Biological Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways, most notably the degradation of threonine and the biosynthesis of branched-chain amino acids (BCAAs).

Threonine Degradation

In this pathway, L-threonine is oxidized by L-threonine 3-dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then converted by 2-amino-3-ketobutyrate Coenzyme A lyase into glycine and acetyl-CoA.[6][7] The initial step catalyzed by L-threonine dehydrogenase is a key control point.[8][9]

Branched-Chain Amino Acid (BCAA) Biosynthesis

2-Oxobutanoate, derived from threonine, is a precursor for the biosynthesis of isoleucine. It condenses with pyruvate in a reaction catalyzed by acetohydroxyacid synthase.[10][11][12]

Role in Cancer Metabolism

Recent studies have highlighted the role of this compound and its metabolites in cancer. In acute myeloid leukemia (AML) with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), the threonine metabolite (3S)-hydroxy-2-oxobutanoic acid is reduced to (2R,3S)-dihydroxybutanoic acid (2,3-DHBA).[13][14][15] This suggests that mutant IDH enzymes have a broader substrate specificity than previously thought, and that 2,3-DHBA may act as an oncometabolite.

Analytical Methods

Accurate quantification of this compound in biological matrices is essential for studying its metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from methods for similar short-chain hydroxy acids.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex thoroughly for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

LC Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from low to high organic phase is used to elute the analyte.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

-

Applications in Drug Development

The involvement of this compound and its metabolic pathways in cancer has opened avenues for drug development.

-

Targeting BCAA Metabolism: The enzymes in the BCAA biosynthesis pathway are potential targets for the development of novel anticancer agents, as cancer cells often exhibit altered amino acid metabolism.[16]

-

Derivatives as Anticancer Agents: Derivatives of related hydroxy acids have been synthesized and shown to possess anticancer and antioxidant properties, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents.[17]

-

Biomarker for IDH-mutant Cancers: The discovery of elevated (2R,3S)-dihydroxybutanoic acid in AML patients with IDH mutations suggests its potential as a biomarker for disease diagnosis and monitoring treatment response.[13][14][15]

Conclusion

This compound is a multifaceted molecule with significant roles in fundamental metabolism and disease pathophysiology. A thorough understanding of its chemistry, synthesis, and biological functions is crucial for researchers and clinicians. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into its potential as a therapeutic target and a clinical biomarker.

References

- 1. This compound | C4H6O4 | CID 188958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound, (3R)- [drugfuture.com]

- 4. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 5. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

An In-depth Technical Guide to 3-Hydroxy-2-oxobutanoic Acid: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid, a significant α-keto-β-hydroxy acid, plays a pivotal role as a key intermediate in fundamental metabolic pathways, including the degradation of threonine and the biosynthesis of branched-chain amino acids.[1] Its unique molecular architecture, featuring both a hydroxyl and a ketone functional group, imparts versatile reactivity, making it a molecule of considerable interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological relevance of this compound. The document further details generalized experimental protocols for its synthesis, purification, and analysis, and presents available spectroscopic data. Signaling pathways involving this metabolite are visualized to facilitate a deeper understanding of its metabolic context.

Molecular Structure and Chemical Identity

This compound is a four-carbon carboxylic acid characterized by a hydroxyl group at the third carbon (C3) and a ketone at the second carbon (C2).[1] This arrangement classifies it as both an alpha-keto acid and a beta-hydroxy acid.[1] The molecule possesses a chiral center at C3, and can therefore exist as two enantiomers: (3R)-3-hydroxy-2-oxobutanoic acid and (3S)-3-hydroxy-2-oxobutanoic acid.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | beta-Hydroxy-alpha-ketobutyric acid, beta-Hydroxy-alpha-oxobutyric acid, 3-Hydroxy-alpha-ketobutyrate[2] |

| Molecular Formula | C₄H₆O₄[2][3] |

| Molecular Weight | 118.09 g/mol [2][3] |

| CAS Number | 1944-42-9 (for the general compound)[2] |

| 68862-42-0 (for the (R)-enantiomer)[4] | |

| SMILES | CC(C(=O)C(=O)O)O[2][3] |

| InChI | InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)[2][3] |

| InChIKey | QWZIITCYKKSZGN-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its functional groups, which allow for hydrogen bonding and contribute to its solubility in polar solvents.

| Property | Value | Source |

| XLogP3-AA | -0.6 | PubChem (Predicted)[2] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Topological Polar Surface Area | 74.6 Ų | PubChem (Computed)[2] |

| Flash Point | 229.00 °F (109.50 °C) | The Good Scents Company (Estimated)[5] |

| Solubility in water | 1e+006 mg/L @ 25 °C | The Good Scents Company (Estimated)[5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. The following tables summarize predicted data and characteristic spectral features based on its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.5 | Quartet | CH |

| ~2.2 | Doublet | CH₃ |

| Variable | Broad Singlet | OH (Carboxylic Acid) |

| Variable | Singlet | OH (Alcohol) |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~198 | C=O (Ketone) |

| ~165 | C=O (Carboxylic Acid) |

| ~70 | CH-OH |

| ~20 | CH₃ |

Note: Predicted NMR data should be confirmed with experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1720 | C=O stretch | Ketone |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid, Alcohol |

Mass Spectrometry

The mass spectrum of this compound would likely exhibit a molecular ion peak (M+) at m/z 118. Key fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and other characteristic fragments. Predicted collision cross-section data for various adducts are available.[6][7]

Biological Significance and Metabolic Pathways

This compound is a key metabolite in amino acid metabolism.

Threonine Degradation

In many organisms, the degradation of the essential amino acid threonine proceeds via this compound. Threonine is first converted to 2-amino-3-oxobutanoate, which is then reduced to (3S)-hydroxy-2-oxobutanoic acid.[8]

References

- 1. This compound|CAS 1944-42-9|RUO [benchchem.com]

- 2. This compound | C4H6O4 | CID 188958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound, (3R)- [drugfuture.com]

- 5. This compound, 1944-42-9 [thegoodscentscompany.com]

- 6. PubChemLite - this compound (C4H6O4) [pubchemlite.lcsb.uni.lu]

- 7. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis of 3-Hydroxy-2-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical synthesis pathways for 3-hydroxy-2-oxobutanoic acid, a molecule of interest in various biochemical and metabolic studies. This document details proposed synthetic routes, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound, also known as α-keto-β-hydroxybutyrate, is a bifunctional molecule containing both a ketone and a carboxylic acid, with a hydroxyl group at the β-position.[1][2] Its structure makes it a versatile chiral building block and an intermediate in metabolic pathways. While its biosynthesis is well-documented, this guide focuses on viable chemical synthesis strategies for its preparation in a laboratory setting. The primary proposed pathway involves a two-step sequence: the α-hydroxylation of a readily available 2-oxobutanoate ester, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Chemical Synthesis Pathway

A logical and feasible synthetic route to this compound commences with the α-hydroxylation of an appropriate ester of 2-oxobutanoic acid, such as ethyl 2-oxobutanoate. This is followed by the hydrolysis of the resulting ethyl 3-hydroxy-2-oxobutanoate to afford the desired product.

References

Biosynthesis of 3-Hydroxy-2-oxobutanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid, a short-chain alpha-keto-beta-hydroxy acid, is a molecule of growing interest within bacterial metabolism and its potential applications in biotechnology and drug development. While the biosynthesis of related hydroxy fatty acids, such as 3-hydroxybutyric acid, is well-documented, the specific pathways leading to this compound in bacteria are less characterized. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic routes of this compound in bacteria. It details the key enzymatic reactions, relevant metabolic precursors, and potential regulatory mechanisms. Furthermore, this document outlines experimental protocols for the characterization of these pathways and presents quantitative data from studies on analogous biosynthetic routes to provide a comparative framework.

Introduction

Alpha-keto-beta-hydroxy acids are a class of organic compounds that play crucial roles in various metabolic pathways. This compound, with the chemical formula C4H6O4, is a member of this class and has been identified in various biological systems.[1][2][3] In bacteria, the synthesis of such molecules is often linked to central carbon metabolism and can be influenced by the availability of specific substrates and the redox state of the cell. Understanding the biosynthesis of this compound is critical for harnessing its potential in producing valuable chemicals and for identifying novel targets for antimicrobial drug development.

Proposed Biosynthetic Pathways of this compound

Direct experimental evidence for a dedicated biosynthetic pathway for this compound in bacteria is limited. However, based on known metabolic reactions and the biosynthesis of structurally similar molecules like 3-hydroxybutyrate, two primary hypothetical pathways can be proposed.

Pathway 1: Threonine-based Synthesis

One plausible route for the formation of this compound is through the metabolism of L-threonine. This pathway would involve the deamination of L-threonine to 2-keto-3-hydroxybutyrate (another name for this compound) by an L-threonine dehydrogenase.

-

Step 1: Conversion of L-Threonine to 2-Amino-3-oxobutanoate. An enzyme such as L-threonine 3-dehydrogenase could catalyze the NAD+-dependent oxidation of L-threonine.

-

Step 2: Spontaneous or Enzymatic Deamination. The resulting unstable intermediate, 2-amino-3-oxobutanoate, can spontaneously decarboxylate to aminoacetone or be converted to 2-keto-3-hydroxybutyrate.

Pathway 2: Aldol Condensation-based Synthesis

An alternative pathway could involve an aldol condensation reaction between pyruvate and glyoxylate or a similar two-carbon compound, catalyzed by an aldolase.

-

Step 1: Condensation of Pyruvate and Glyoxylate. A specific aldolase could catalyze the condensation of these two precursors to form 2-keto-4-hydroxy-glutarate.

-

Step 2: Subsequent enzymatic modification. Further enzymatic steps would be required to convert this intermediate to this compound.

The following diagram illustrates these two proposed biosynthetic pathways.

Caption: Proposed biosynthetic pathways for this compound in bacteria.

Key Enzymes and Their Characteristics

While the specific enzymes for this compound biosynthesis are not yet fully characterized, we can infer their properties from homologous enzymes involved in similar metabolic pathways.

| Enzyme Family | Proposed Function in this compound Synthesis | Known Examples in Bacteria (for analogous reactions) | Cofactors |

| L-Threonine Dehydrogenase | Oxidation of L-threonine | Escherichia coli Tdh | NAD+ |

| Aldolases | Carbon-carbon bond formation via aldol condensation | E. coli KDPG-aldolase | Divalent metal ions (e.g., Mg2+, Zn2+) |

| Dehydrogenases | Reduction/Oxidation reactions | Cupriavidus necator (R)-3-hydroxybutyryl-CoA dehydrogenase (PhaB) | NAD(P)H/NAD(P)+ |

| Thioesterases | Hydrolysis of thioester bonds | E. coli TesB | - |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathways and characterize the enzymes involved, a combination of genetic, biochemical, and analytical techniques can be employed.

Gene Knockout and Complementation Studies

-

Objective: To identify genes essential for the biosynthesis of this compound.

-

Methodology:

-

Create targeted deletions of candidate genes (e.g., putative dehydrogenases, aldolases) in a bacterial strain known or predicted to produce this compound.

-

Cultivate the knockout strains and the wild-type strain under controlled conditions.

-

Analyze the culture supernatant and cell extracts for the presence and quantity of this compound using LC-MS or GC-MS.

-

For confirmed gene knockouts that abolish production, perform complementation studies by reintroducing the wild-type gene on a plasmid to rescue the phenotype.

-

In Vitro Enzymatic Assays

-

Objective: To confirm the activity of candidate enzymes and determine their kinetic parameters.

-

Methodology:

-

Clone and overexpress the candidate genes in a suitable expression host (e.g., E. coli).

-

Purify the recombinant proteins using affinity chromatography.

-

Perform in vitro assays using the purified enzyme, the proposed substrate(s) (e.g., L-threonine, pyruvate, glyoxylate), and necessary cofactors.

-

Monitor the reaction progress by measuring the consumption of substrates or the formation of products using spectrophotometry or chromatography.

-

Determine kinetic parameters such as Km, Vmax, and kcat.

-

The following diagram outlines a general experimental workflow for elucidating the biosynthetic pathway.

Caption: Experimental workflow for biosynthetic pathway elucidation.

Quantitative Data from Analogous Pathways

While specific quantitative data for this compound production is scarce, data from the well-studied biosynthesis of (R)-3-hydroxybutyric acid ((R)-3-HB) in engineered E. coli can provide a valuable benchmark.[4][5][6]

| Strain / Condition | Key Genes Expressed | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Engineered E. coli | phaA, phaB, tesB | Glucose | 6.89 | - | - | [4] |

| Engineered E. coli (ΔeutD) | phaA, phaB, tesB | Glucose | 11.2 | - | - | [4] |

| Engineered E. coli | phaA, (S)-hbd, bch | Glucose | 10.3 | - | 0.21 | [5] |

| Recombinant E. coli | phbA, phbB, phaG | Glucose + Acrylic Acid | 0.661 | - | - | [6] |

Note: The table presents data for 3-hydroxybutyric acid, not this compound, and is intended for comparative purposes.

Relevance for Drug Development

The enzymes involved in the biosynthesis of this compound and related metabolites can represent novel targets for the development of antimicrobial agents. Inhibiting these pathways could disrupt essential metabolic functions in pathogenic bacteria. Furthermore, understanding these pathways is crucial for the metabolic engineering of bacteria for the production of specialty chemicals and pharmaceutical precursors.

Conclusion

The biosynthesis of this compound in bacteria is an emerging area of research. While definitive pathways are yet to be fully elucidated, plausible routes involving threonine metabolism or aldol condensation provide a solid foundation for future investigation. The experimental strategies and comparative data presented in this guide offer a roadmap for researchers to unravel the complexities of this metabolic pathway. Such efforts will undoubtedly contribute to advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.

References

- 1. This compound | C4H6O4 | CID 188958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound xi-3-Hydroxy-2-oxobutanoic acid (FDB018877) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for xi-3-Hydroxy-2-oxobutanoic acid (HMDB0039324) [hmdb.ca]

- 4. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]

- 5. Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Central Role of 2-Amino-3-Oxobutanoate in Threonine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-threonine, an essential amino acid, is catabolized through several pathways, the principal of which in many prokaryotes and eukaryotes proceeds via the intermediate 2-amino-3-oxobutanoate (also known as 2-amino-3-ketobutyrate). This guide provides an in-depth examination of this metabolic route, focusing on the enzymatic reactions, quantitative kinetics, and detailed experimental protocols for its study. While the topic specifies "3-hydroxy-2-oxobutanoic acid," it is critical to note that the primary, well-characterized pathway involves the closely related amino-keto intermediate, 2-amino-3-oxobutanoate. The potential role of this compound is not established in the canonical threonine degradation pathway and may represent a minor, uncharacterized side-product. This paper will focus on the evidence-based pathway involving 2-amino-3-oxobutanoate to provide a precise and actionable resource for the scientific community.

The Threonine Dehydrogenase Pathway: A Core Metabolic Route

The primary pathway for L-threonine degradation into glycine and acetyl-CoA is a two-step enzymatic process. This pathway is crucial for providing one-carbon units (via glycine) and for energy production through the citric acid cycle (via acetyl-CoA)[1].

Step 1: Oxidation of L-Threonine

L-threonine is first oxidized by the NAD⁺-dependent enzyme L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103). This reaction produces the unstable α-amino-β-keto acid, 2-amino-3-oxobutanoate [1][2][3].

-

Reaction: L-threonine + NAD⁺ ⇌ (S)-2-amino-3-oxobutanoate + NADH + H⁺[4]

Step 2: Ligation to Glycine and Acetyl-CoA

Due to its instability, 2-amino-3-oxobutanoate is rapidly processed by 2-amino-3-ketobutyrate CoA ligase (KBL) , also known as glycine C-acetyltransferase (EC 2.3.1.29)[5][6]. This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the cleavage of the intermediate and subsequent ligation of one fragment to Coenzyme A, yielding glycine and acetyl-CoA[5][7][8]. It is suggested that TDH and KBL may form a multienzyme complex to facilitate the channeling of the unstable intermediate[2].

-

Reaction: (S)-2-amino-3-oxobutanoate + CoA ⇌ Acetyl-CoA + Glycine

An alternative, non-enzymatic fate of 2-amino-3-oxobutanoate is its spontaneous decarboxylation to aminoacetone and CO₂[2]. In humans, the gene for TDH is an inactive pseudogene, making the alternative pathway via serine/threonine dehydratase to α-ketobutyrate the predominant route for threonine catabolism[8][9].

Metabolic Pathway Diagram

Caption: The TDH/KBL pathway for L-threonine catabolism.

Quantitative Data Presentation

Quantitative understanding of enzyme kinetics and metabolite concentrations is fundamental for modeling metabolic flux and for drug development applications.

Table 1: Kinetic Parameters of L-Threonine 3-Dehydrogenase (TDH)

| Organism Source | Substrate | Kₘ (mM) | Vₘₐₓ | Conditions |

| Pyrococcus horikoshii | L-Threonine | 0.013 | 1.75 mmol/min/mg | 65°C[2][10] |

| NAD⁺ | 0.010 | |||

| Escherichia coli | L-Threonine | 1.43 | 57 µmol/min/mg | pH 8.4, 37°C[5] |

| NAD⁺ | 0.19 | |||

| Chicken Liver Mitochondria | L-Threonine | 8.4 | Not Reported | [1] |

| NAD⁺ | 0.98 | |||

| Thermoplasma volcanium | L-Threonine | 1.6 | Not Reported | 50°C[10] |

| NAD⁺ | 0.028 | |||

| Cytophaga sp. KUC-1 | L-Threonine | 1.9 (at 20°C) | 12.3 U/mg | Temperature-dependent[11] |

Table 2: Kinetic Parameters of 2-Amino-3-ketobutyrate CoA Ligase (KBL)

| Organism Source | Substrate | Kₘ | Vₘₐₓ | Notes |

| Various | 2-Amino-3-oxobutanoate, CoA | Not readily available | Not readily available | The forward reaction (cleavage) is strongly favored, with a kcat approximately 50-fold higher than the reverse reaction (synthesis) in E. coli[12]. The enzyme is dependent on pyridoxal phosphate (PLP)[7][8]. |

Table 3: Reference Ranges of Threonine and Glycine in Human Plasma

| Analyte | Age Group | Concentration Range (µmol/L) |

| Threonine | 1 month - <1 year | 81 - 313[13] |

| 1 year - <13 years | 72 - 185[13] | |

| >19 years (Adults) | 54 - 208[13] | |

| Glycine | 1 month - <1 year | 176 - 398[13] |

| 1 year - <13 years | 176 - 398[13] | |

| >19 years (Adults) | 141 - 432[13] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-Threonine Dehydrogenase (TDH) Activity

This protocol measures TDH activity by monitoring the production of NADH, which causes an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder (e.g., 37°C)

-

Assay Buffer: 100 mM HEPES or Glycine-KCl-KOH buffer, pH 8.4 - 10.0

-

L-Threonine stock solution (e.g., 100 mM in water)

-

NAD⁺ stock solution (e.g., 50 mM in water)

-

Enzyme sample (e.g., purified TDH or cell lysate)

-

UV-transparent cuvettes (1 cm path length)

Procedure:

-

Prepare Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture. Final concentrations should be optimized, but a typical setup is:

-

800 µL Assay Buffer

-

50 µL NAD⁺ stock solution (Final conc: 2.5 mM)

-

Varying concentrations of L-Threonine (e.g., for kinetics, from 0.1 mM to 10 mM final concentration)

-

Add distilled water to bring the volume to 980 µL.

-

-

Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate Reaction: Add 20 µL of the enzyme sample to the cuvette, mix gently by pipetting or inverting, and immediately start monitoring the absorbance.

-

Monitor Absorbance: Record the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

-

Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Data Analysis: Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Quantification of Threonine and Glycine by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of amino acids in plasma samples.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Protein precipitation solvent: Acetonitrile or Methanol containing stable-isotope labeled internal standards (e.g., ¹³C,¹⁵N-Threonine, ¹³C,¹⁵N-Glycine).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Chromatography Column: HILIC or a specialized amino acid column (e.g., Intrada Amino Acid).

-

Plasma samples, standards, and quality controls.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold protein precipitation solvent containing internal standards.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject a small volume (e.g., 1-5 µL) of the supernatant onto the column.

-

Separate the analytes using a gradient elution. A typical gradient might start at high %B, decrease to allow retention on a HILIC column, and then ramp up again to elute the analytes.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize parent-to-fragment ion transitions for threonine, glycine, and their respective internal standards.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of threonine and glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

LC-MS/MS Workflow Diagram

Caption: A typical workflow for amino acid quantification.

References

- 1. Amino acid reference intervals by high performance liquid chromatography in plasma sample of Brazilian children – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]

- 2. nationwidechildrens.org [nationwidechildrens.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (PDF) 2-Amino-3-Ketobutyrate CoA Ligase of Escherichia [research.amanote.com]

- 5. Normal plasma free amino acid values in adults: the influence of some common physiological variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 2.3.1.29 [iubmb.qmul.ac.uk]

- 7. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-ketobutyrate CoA ligase of Escherichia coli: stoichiometry of pyridoxal phosphate binding and location of the pyridoxyllysine peptide in the primary structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. ucsfhealth.org [ucsfhealth.org]

- 11. KEGG ENZYME: 2.3.1.29 [genome.jp]

- 12. sickkids.ca [sickkids.ca]

- 13. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]

The Central Role of 3-Hydroxy-2-oxobutanoic Acid in Amino Acid Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-α-ketobutyrate, is a key intermediate in the catabolism of several essential amino acids. Its position at a critical metabolic junction makes it a molecule of significant interest in understanding cellular metabolism, particularly in the context of metabolic disorders and drug development. This technical guide provides an in-depth exploration of the role of this compound in amino acid degradation, focusing on the catabolic pathways of threonine, methionine, and isoleucine. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visualizations of the core metabolic routes.

Threonine Degradation and the Formation of this compound

The primary route for threonine degradation in many organisms involves its conversion to 2-amino-3-ketobutyrate, a highly unstable intermediate. This reaction is catalyzed by L-threonine 3-dehydrogenase. 2-amino-3-ketobutyrate can then be further metabolized. While not directly this compound, its precursor, 2-amino-3-ketobutyrate, is central to the pathway that ultimately converges with the degradation pathways of other amino acids. A key subsequent step is the conversion of α-ketobutyrate to propionyl-CoA.

Enzymatic Conversion of Threonine

The initial and rate-limiting step in this major threonine degradation pathway is the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate, catalyzed by L-threonine 3-dehydrogenase (TDH) [1].

L-Threonine + NAD+ ⇌ (S)-2-Amino-3-oxobutanoate + NADH + H+

2-Amino-3-ketobutyrate is then rapidly converted by 2-amino-3-ketobutyrate CoA ligase (KBL) , also known as glycine C-acetyltransferase, to glycine and acetyl-CoA[2][3].

(S)-2-Amino-3-oxobutanoate + CoA ⇌ Glycine + Acetyl-CoA

Alternatively, threonine can be deaminated by threonine dehydratase to produce α-ketobutyrate, which is a key precursor for the synthesis of propionyl-CoA[4]. This propionyl-CoA then enters a common pathway for the degradation of several amino acids.

Convergence of Degradation Pathways at Propionyl-CoA

The degradation of threonine, methionine, isoleucine, and valine all converge at the level of propionyl-CoA, which is then converted to the citric acid cycle intermediate, succinyl-CoA. This conversion is a critical anaplerotic pathway, replenishing TCA cycle intermediates.

From α-Ketobutyrate to Propionyl-CoA

α-Ketobutyrate, derived from threonine and methionine catabolism, is oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .

The VOMIT Pathway: Valine, Odd-chain fatty acids, Methionine, Isoleucine, and Threonine

The conversion of propionyl-CoA to succinyl-CoA is a three-step process often referred to by the acronym VOMIT, representing the substrates that feed into this pathway.

-

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to (S)-methylmalonyl-CoA[5][6]. This reaction requires ATP and bicarbonate[5][6].

-

Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the epimerization of (S)-methylmalonyl-CoA to its (R)-stereoisomer[7][8].

-

Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA[9][10].

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the degradation pathways leading from threonine, methionine, and isoleucine to succinyl-CoA.

Table 1: Kinetic Parameters of Key Enzymes in Threonine Degradation

| Enzyme | Substrate | Organism | K_m_ (mM) | V_max_ (µmol/min/mg) | Coenzyme | Reference |

| L-Threonine 3-Dehydrogenase | L-Threonine | Pyrococcus horikoshii | 0.013 | 1750 (nmol/min/mg) | NAD+ | [11] |

| L-Threonine 3-Dehydrogenase | NAD+ | Pyrococcus horikoshii | 0.010 | 1750 (nmol/min/mg) | - | [12] |

| L-Threonine 3-Dehydrogenase | L-Threonine | Chicken Liver Mitochondria | 8.4 | Not Reported | NAD+ | [11] |

Table 2: Kinetic Parameters of Enzymes in the Propionyl-CoA to Succinyl-CoA Pathway

| Enzyme | Substrate | K_m_ (mM) | Reference |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | [5][6] |

| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 | [6] |

| Propionyl-CoA Carboxylase | ATP | 0.08 | [6] |

| Methylmalonyl-CoA Epimerase | Methylmalonyl-CoA | 0.079 | [13] |

| Methylmalonyl-CoA Mutase | Adenosylcobalamin | Increased 40- to 900-fold in mutants | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying the role of this compound and related metabolites in amino acid degradation.

Assay for L-Threonine 3-Dehydrogenase (TDH) Activity

This spectrophotometric assay measures the activity of L-Threonine Dehydrogenase by monitoring the production of NADH at 340 nm[11][14].

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes or 96-well UV-transparent microplate

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

L-Threonine stock solution (e.g., 100 mM)

-

NAD+ stock solution (e.g., 20 mM)

-

Enzyme preparation (e.g., purified TDH, cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing:

-

Assay Buffer

-

L-Threonine (final concentration, e.g., 10 mM)

-

NAD+ (final concentration, e.g., 2 mM)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm over a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of α-Keto Acids by HPLC with Fluorescence Detection

This protocol describes a method for the analysis of α-keto acids, including α-ketobutyrate, in biological samples after derivatization[5].

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Derivatization reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB)

-

Biological samples (e.g., cell extracts, plasma)

-

Internal standard (e.g., α-ketovaleric acid)

Procedure:

-

Sample Preparation: Deproteinize biological samples using an appropriate method (e.g., perchloric acid precipitation followed by neutralization).

-

Derivatization:

-

To an aliquot of the deproteinized sample, add the DMB derivatization solution.

-

Incubate the mixture at a specific temperature and time to allow for the formation of the fluorescent derivative (e.g., 60°C for 1 hour).

-

Stop the reaction by cooling on ice.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the derivatives using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).

-

Detect the fluorescent derivatives using the fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the α-keto acids of interest.

-

Quantify the α-keto acids in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Metabolic Flux Analysis using Stable Isotope Labeling

This protocol provides a general workflow for conducting metabolic flux analysis (MFA) to quantify the flow of metabolites through the threonine degradation pathway using stable isotope-labeled threonine[15][16].

Materials:

-

Cell culture medium with and without the unlabeled amino acid of interest

-

Stable isotope-labeled amino acid (e.g., [U-¹³C]-Threonine)

-

Cell culture equipment

-

Metabolite extraction solution (e.g., ice-cold 80% methanol)

-

LC-MS/MS or GC-MS system for metabolite analysis

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Replace the medium with one containing the stable isotope-labeled substrate at a specific time point or for a defined duration.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with an ice-cold solution (e.g., phosphate-buffered saline).

-

Extract intracellular metabolites by adding a cold extraction solvent.

-

Collect the cell extract and separate it from the cell debris by centrifugation.

-

-

Metabolite Analysis:

-

Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distribution of the labeled substrate and its downstream metabolites.

-

-

Flux Calculation:

-

Use specialized software to fit the mass isotopomer distribution data to a metabolic model of the relevant pathways.

-

The software will then calculate the metabolic fluxes (rates) through the different reactions in the network.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for their investigation.

References

- 1. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. KEGG ENZYME: 2.3.1.29 [genome.jp]

- 3. uniprot.org [uniprot.org]

- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 8. KEGG ENZYME: 5.1.99.1 [genome.jp]

- 9. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]

The Elusive Metabolite: A Technical Guide to the Natural Occurrence and Analysis of 3-Hydroxy-2-oxobutanoic Acid

For Immediate Release

A Deep Dive into a Key Metabolic Intermediate for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the natural occurrence, biosynthetic pathways, and analytical methodologies for the study of 3-hydroxy-2-oxobutanoic acid, a significant, yet often unquantified, metabolite. This document provides a comprehensive overview for researchers in metabolic diseases, microbiology, and plant sciences, as well as for professionals in drug development targeting metabolic pathways.

Introduction: A Metabolite of Interest

This compound, an alpha-keto and beta-hydroxy acid, is a naturally occurring small molecule that plays a crucial role as an intermediate in several metabolic pathways.[1] Its presence has been noted in a variety of biological systems, from microorganisms to plants and mammals. Despite its importance, quantitative data on its natural concentrations remain scarce, presenting a significant challenge and opportunity for metabolic research. This guide synthesizes the current knowledge on its natural occurrence and provides detailed protocols for its study.

Natural Occurrence: Detected but Unquantified

While this compound has been identified in various natural sources, peer-reviewed literature to date has not established definitive quantitative concentrations in these matrices. The compound is often detected in metabolomic studies, but its precise levels are not typically reported. The table below summarizes the biological sources where its presence has been confirmed.

| Biological Source | Organism/Product Type | Level of Quantification |

| Fruits | Not specified | Detected, not quantified[2][3] |

| Milk and Milk Products | Not specified | Detected, not quantified[2][3] |

| Cytoplasm | Eukaryotic and Prokaryotic Cells | Detected, not quantified[2][4] |

| Extracellular Space | Eukaryotic and Prokaryotic Cells | Detected, not quantified[2][4] |

| Escherichia coli | Bacteria | Noted as a metabolite[5] |

The lack of quantitative data highlights a critical gap in our understanding of the metabolic flux through pathways involving this keto acid. Future research employing sensitive and specific analytical techniques is necessary to elucidate the physiological and pathological concentrations of this compound.

Biosynthetic and Metabolic Pathways

This compound and its stereoisomers are central to key metabolic processes, most notably the biosynthesis of branched-chain amino acids and the degradation of threonine.

Biosynthesis of Branched-Chain Amino Acids

A key stereoisomer, (S)-α-acetolactic acid ((2S)-2-hydroxy-2-methyl-3-oxobutanoic acid), is a precursor in the biosynthesis of valine and leucine.[1] This pathway is initiated by the condensation of two pyruvate molecules, a reaction catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS).[1] This enzyme is a key target for various herbicides.

The following diagram illustrates the initial steps of the valine biosynthesis pathway, highlighting the central role of the pyruvate condensation product.

Threonine Degradation

This compound is also an intermediate in the degradation pathway of the amino acid threonine.[1] In some pathological conditions, such as acute myeloid leukemia with mutations in IDH1 and IDH2, the threonine metabolite (3S)-hydroxy-2-oxobutanoic acid can be further metabolized to 2,3-dihydroxybutanoic acid.[6]

Experimental Protocols

Given the importance of the biosynthetic pathway, a detailed protocol for assaying the activity of acetohydroxy acid synthase (AHAS) is provided below. This colorimetric assay is a well-established method for determining the enzyme's activity by detecting the formation of its product.

Acetohydroxy Acid Synthase (AHAS) Activity Assay (Colorimetric)

This protocol is adapted from established methods for the spectrophotometric determination of AHAS activity. The principle involves the conversion of the enzymatic product, α-acetolactate, to acetoin, which then forms a colored complex with creatine and α-naphthol.

Materials:

-

Enzyme preparation (e.g., purified AHAS, cell lysate)

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

-

Stopping Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine monohydrate.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 100 µL of the enzyme preparation with 100 µL of the Substrate Solution.

-

For a negative control, use a heat-inactivated enzyme preparation or omit the enzyme.

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the enzyme's activity.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 20 µL of the Stopping Solution. This acidic environment also facilitates the decarboxylation of α-acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete decarboxylation.

-

-

Color Development:

-

Add 200 µL of Color Reagent A (creatine) to each tube.

-

Add 200 µL of Color Reagent B (α-naphthol) to each tube.

-

Vortex briefly and incubate at 60°C for 15 minutes to allow for color development.

-

-

Measurement:

-

Centrifuge the tubes at high speed for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to a cuvette or a 96-well plate.

-

Measure the absorbance at 525 nm.

-

-

Calculation:

-

The enzyme activity is proportional to the increase in absorbance at 525 nm. A standard curve can be generated using known concentrations of acetoin to quantify the amount of product formed.

-

Future Directions

The study of this compound is an area ripe for further investigation. The development and application of sensitive and robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for the accurate quantification of this metabolite in various biological matrices. Elucidating its precise concentrations in health and disease will undoubtedly provide valuable insights into metabolic regulation and its potential as a biomarker or therapeutic target.

This technical guide provides a foundation for researchers and drug development professionals to delve into the complexities of this intriguing metabolite. The provided methodologies and pathway information are intended to facilitate further exploration and discovery in this exciting field of metabolic research.

References

- 1. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biogot.com [biogot.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Human Metabolome Database: Showing metabocard for xi-3-Hydroxy-2-oxobutanoic acid (HMDB0039324) [hmdb.ca]

- 5. pnas.org [pnas.org]

- 6. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 3-Hydroxy-2-oxobutanoic Acid in Microbial Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, a chiral α-keto-β-hydroxy acid, serves as a critical metabolic intermediate in various microbial pathways. Its strategic position at the intersection of amino acid biosynthesis and degradation pathways makes it a compound of significant interest for researchers in microbiology, metabolic engineering, and drug development. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of its biochemical significance.

Core Metabolic Pathways Involving this compound

This compound and its close structural analogs are primarily involved in two key microbial metabolic networks: the biosynthesis of branched-chain amino acids (BCAAs) and the degradation of threonine.

Branched-Chain Amino Acid Biosynthesis

In the biosynthesis of L-valine and L-isoleucine, the structural analog of this compound, (S)-2-acetolactate, undergoes a two-step reaction catalyzed by the enzyme Ketol-Acid Reductoisomerase (KARI) (EC 1.1.1.86). This process is central to the formation of the dihydroxy acid precursors of these essential amino acids.[1][2] The reaction involves an isomerization of (S)-2-acetolactate to 3-hydroxy-3-methyl-2-oxobutanoate, a close derivative of this compound, followed by an NADPH-dependent reduction to (2R)-2,3-dihydroxy-3-isovalerate.[2][3] This dihydroxy acid is then converted to α-ketoisovalerate by dihydroxy-acid dehydratase (DHAD) (EC 4.2.1.9).[4][5]

Threonine Degradation

Microorganisms employ several pathways for the catabolism of threonine. One major route involves the direct conversion of L-threonine to 2-amino-3-ketobutyrate, catalyzed by L-threonine dehydrogenase (EC 1.1.1.103). This intermediate is unstable and can be cleaved by 2-amino-3-ketobutyrate CoA ligase (EC 2.3.1.29) into glycine and acetyl-CoA.[6][7] In this pathway, this compound is not a direct intermediate.

Another significant threonine degradation pathway is initiated by threonine aldolase (EC 4.1.2.5), which cleaves L-threonine into glycine and acetaldehyde.[8][9] This pathway also does not directly involve this compound.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the metabolic pathways of interest. Understanding these parameters is crucial for metabolic modeling and the design of engineered pathways.

| Enzyme | Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference(s) |

| Ketol-Acid Reductoisomerase (KARI) | Escherichia coli | (S)-2-Acetolactate | 230 ± 8 | 2.15 ± 0.02 | [1] |

| Campylobacter jejuni | (S)-2-Acetolactate | 881 ± 50 | 0.85 ± 0.05 | [1] | |

| Escherichia coli | 3-Hydroxy-3-methyl-2-oxobutanoate | - | - | [2] | |

| Dihydroxy-acid Dehydratase (DHAD) | Staphylococcus aureus | 2,3-Dihydroxyisovalerate | - | 6.7 | [10] |

| Campylobacter jejuni | 2,3-Dihydroxyisovalerate | - | - | [10] | |

| L-Threonine Dehydrogenase | Pyrococcus horikoshii | L-Threonine | 13 | - | [1] |

| Threonine Aldolase | Pseudomonas sp. | L-Threonine | 5,000 - 10,000 | - | [8] |

Table 1: Kinetic parameters of key enzymes in BCAA biosynthesis and threonine degradation.

| Metabolite | Organism | Condition | Intracellular Concentration (μM) | Reference(s) |

| Acetyl-CoA | Escherichia coli | Aerobic, glucose | 20 - 600 | [11] |

| 2,3-Dihydroxyisovalerate | Klebsiella pneumoniae (engineered) | Fed-batch fermentation | 36,500,000 (extracellular) | [12] |

Table 2: Intracellular concentrations of relevant metabolites.

Experimental Protocols

Enzymatic Assay for Ketol-Acid Reductoisomerase (KARI)

This protocol describes a continuous spectrophotometric assay to measure the activity of KARI by monitoring the consumption of NADPH.[1]

Materials:

-

Purified KARI enzyme

-

(S)-2-Acetolactate (substrate)

-

NADPH

-

MgCl₂

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl, pH 8.0

-

4 mM MgCl₂

-

0.2 mM NADPH

-

Varying concentrations of (S)-2-acetolactate (for K_m_ determination) or a saturating concentration (for routine activity measurement).

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.[1]

-

Initiate the reaction by adding a known amount of purified KARI enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺ (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

-

The initial linear rate of absorbance change is used to calculate the enzyme activity.

GC-MS Analysis of this compound and Related Organic Acids

This protocol outlines a general procedure for the analysis of non-volatile organic acids from microbial culture supernatants using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[13]

Materials:

-

Microbial culture supernatant

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagents:

-

Methoxamine hydrochloride in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Extraction:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant.

-

Acidify the supernatant to pH < 2 with HCl.

-

Add an internal standard.

-

Extract the organic acids with an appropriate solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.[13]

-

-

Derivatization:

-

Methoximation: Add methoxamine hydrochloride in pyridine to the dried extract and incubate to protect the keto group.

-

Silylation: Add MSTFA with 1% TMCS and incubate to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) ethers and esters, respectively.[13]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the derivatized organic acids.

-

The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Regulatory Mechanisms

The expression of the genes encoding the enzymes of the BCAA biosynthesis pathway is tightly regulated. In Escherichia coli, the expression of ilvC (encoding KARI) and ilvD (encoding DHAD) is subject to complex control. The ilvY gene product acts as a positive activator for ilvC expression, and this induction is triggered by the substrates of KARI, namely acetolactate and acetohydroxybutyrate.[14] The ilvD and ilvA genes are translationally coupled, meaning the translation of ilvD is required for the efficient translation of ilvA.[2]

Conclusion

This compound and its analogs are key players in the intricate web of microbial metabolism. A thorough understanding of the pathways they participate in, the enzymes that catalyze their transformations, and the regulatory networks that control their flux is essential for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This guide provides a foundational resource for researchers, offering a synthesis of current knowledge and practical experimental approaches to further investigate the role of these important molecules.

References

- 1. Frontiers | Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials [frontiersin.org]

- 2. Translational coupling between the ilvD and ilvA genes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pnas.org [pnas.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. researchgate.net [researchgate.net]

- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 8. Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Positive control of ilvC expression in Escherichia coli K-12; identification and mapping of regulatory gene ilvY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleotide sequence and in vivo expression of the ilvY and ilvC genes in Escherichia coli K12. Transcription from divergent overlapping promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-2-oxobutanoic Acid and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid, a key chiral metabolite, and its stereoisomers, (3R)-3-hydroxy-2-oxobutanoic acid and (3S)-3-hydroxy-2-oxobutanoic acid, are of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of their chemical properties, biological roles, and detailed experimental methodologies. The document summarizes quantitative data, outlines experimental protocols for synthesis and analysis, and visualizes their involvement in critical metabolic pathways, serving as a vital resource for professionals in the field.

Introduction

This compound (also known as α-keto-β-hydroxybutyric acid) is a four-carbon α-keto acid with a hydroxyl group at the β-position.[1][2] Its chemical formula is C₄H₆O₄, and it has a molecular weight of 118.09 g/mol .[2] The presence of a chiral center at the third carbon gives rise to two stereoisomers: (3R)-3-hydroxy-2-oxobutanoic acid and (3S)-3-hydroxy-2-oxobutanoic acid. These stereoisomers play distinct roles in metabolic pathways, particularly in the degradation of threonine and the biosynthesis of branched-chain amino acids.[3][4] Understanding the stereospecificity of these molecules is crucial for elucidating biochemical mechanisms and for the development of targeted therapeutics.

Chemical and Physical Properties

The distinct stereochemistry of (3R)- and (3S)-3-hydroxy-2-oxobutanoic acid results in different physical properties. While comprehensive experimental data is not widely available, computed and some experimental values for the racemic mixture and the (R)-isomer are summarized below.

| Property | (3R)-3-hydroxy-2-oxobutanoic acid | (3S)-3-hydroxy-2-oxobutanoic acid | Racemic this compound |

| CAS Number | 68862-42-0[4][5] | Not available | 1944-42-9[2] |

| Molecular Formula | C₄H₆O₄[5] | C₄H₆O₄ | C₄H₆O₄[2] |

| Molecular Weight | 118.09 g/mol [5] | 118.09 g/mol | 118.09 g/mol [2] |

| Boiling Point (calculated) | 233.9 ± 23.0 °C (at 760 Torr)[5] | Not available | Not available |

| Density (calculated) | 1.402 ± 0.06 g/cm³ (at 20 °C)[5] | Not available | Not available |

| Solubility in Water (calculated) | 705 g/L (at 25 °C)[5] | Not available | Not available |

| Flash Point (calculated) | 109.5 ± 19.1 °C[5] | Not available | Not available |

Biological Significance and Metabolic Pathways

This compound is a key intermediate in two major metabolic pathways: the degradation of L-threonine and the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

Threonine Degradation Pathway

In many organisms, L-threonine is catabolized via the threonine dehydrogenase pathway. L-threonine is first oxidized by L-threonine 3-dehydrogenase (EC 1.1.1.103) to 2-amino-3-ketobutyrate. This unstable intermediate can then be cleaved by 2-amino-3-ketobutyrate CoA ligase (EC 2.3.1.29) into glycine and acetyl-CoA.[3]

Branched-Chain Amino Acid Biosynthesis

In bacteria, archaea, fungi, and plants, this compound is an intermediate in the biosynthesis of isoleucine. The pathway begins with L-threonine, which is deaminated by threonine deaminase (EC 4.3.1.19) to form 2-oxobutanoate. Acetohydroxyacid synthase (AHAS; EC 2.2.1.6) then catalyzes the condensation of 2-oxobutanoate with pyruvate to form 2-aceto-2-hydroxybutanoate. This is subsequently rearranged and reduced by acetohydroxy acid isomeroreductase (EC 1.1.1.86) to yield 2,3-dihydroxy-3-methylvalerate, a precursor to isoleucine.[4][6]

Experimental Protocols

Enzymatic Synthesis of this compound Stereoisomers

A general chemo-enzymatic approach can be employed for the stereoselective synthesis of β-hydroxy acids. This involves the chemical synthesis of a racemic ester precursor followed by enzymatic resolution.[7]

Materials:

-

Racemic ethyl 3-hydroxy-2-oxobutanoate

-

Porcine pancreas lipase (PPL)

-

Phosphate buffer (0.1 mol/L, pH 7.5)

-

Organic solvents (e.g., hexane, isopropanol)

-

Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate, anhydrous magnesium sulfate)

Procedure:

-

Enzymatic Resolution: Dissolve racemic ethyl 3-hydroxy-2-oxobutanoate in phosphate buffer. Add Porcine Pancreas Lipase (PPL) to the solution. Incubate the reaction mixture at 35°C with gentle stirring. Monitor the progress of the reaction by chiral HPLC.

-

Work-up: Once the desired conversion is reached, stop the reaction by adding an organic solvent (e.g., ethyl acetate). Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting mixture will contain the unreacted ester and the hydrolyzed acid. These can be separated by column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomers of this compound can be separated and quantified using chiral HPLC. A polysaccharide-based chiral stationary phase is often effective.[8]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak AY-H)

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to characterize the structure of this compound. The spectrum of the related compound 3-hydroxybutanone shows characteristic peaks that can be used as a reference.[9] For this compound, one would expect signals for the methyl protons (CH₃), the methine proton (CH-OH), and the hydroxyl proton (OH), which may be exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum of the related compound 3-hydroxybutanone shows a molecular ion peak and characteristic fragment ions.[10] For this compound, the molecular ion peak would be expected at m/z 118.

Conclusion

This compound and its stereoisomers are molecules of considerable interest in the fields of biochemistry and drug development. Their involvement in fundamental metabolic pathways highlights the importance of stereospecific analysis. This guide provides a foundational understanding of these compounds, including their properties, biological roles, and key experimental methodologies. Further research to obtain more comprehensive experimental data on the individual stereoisomers will be invaluable for advancing our understanding of their function and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H6O4 | CID 188958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, (3R)- [drugfuture.com]

- 5. CAS # 68862-42-0, (R)-3-Hydroxy-2-oxobutanoic acid - chemBlink [ww.chemblink.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A chemo-enzymatic route for the preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Hydroxy-2-oxobutanoic Acid in Plant Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract